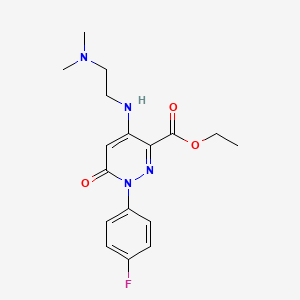

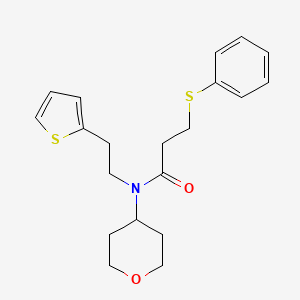

![molecular formula C14H9Cl2N3O2 B2544014 2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 867040-98-0](/img/structure/B2544014.png)

2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione” is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyridine derivatives involves various methods, including annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . The most active, stable, and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione was evaluated using an in vivo pharmacokinetic study .Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyridine derivatives is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-c]pyridine derivatives are diverse and depend on the specific derivative and conditions. For example, the most active, stable, and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-c]pyridine derivatives depend on the specific derivative. For example, the most active, stable, and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione showed good metabolic stability in liver microsomes .Mecanismo De Acción

The mechanism of action of pyrrolo[3,4-c]pyridine derivatives is diverse and depends on the specific derivative. Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Safety and Hazards

The safety and hazards of pyrrolo[3,4-c]pyridine derivatives depend on the specific derivative. It’s important to note that while these compounds have shown potential in treating various diseases, they should be used under the guidance of a healthcare professional due to potential side effects and interactions .

Direcciones Futuras

The future directions of research on pyrrolo[3,4-c]pyridine derivatives are promising. Given their broad spectrum of pharmacological properties, these compounds are of increasing interest in drug design and medicinal chemistry . Ongoing analysis is being conducted on a group of N-methylene and N-ethylene derivatives .

Propiedades

IUPAC Name |

2-[(3,4-dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-11-2-1-8(5-12(11)16)18-7-19-13(20)9-3-4-17-6-10(9)14(19)21/h1-6,18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBPAHNHLYZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)

![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2543945.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2543946.png)

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)